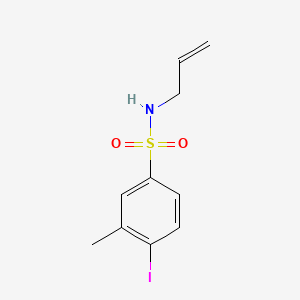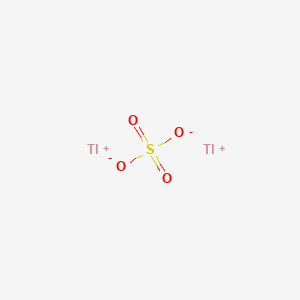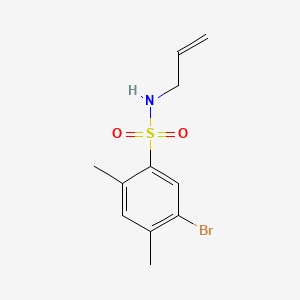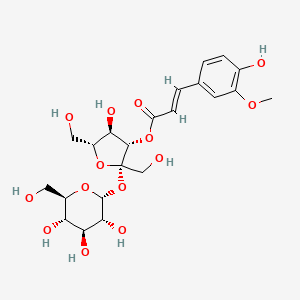
Sibiricose A5
概要
説明
作用機序
シビリコース A5 は、主にその抗酸化作用によって効果を発揮します。 それはフリーラジカルを捕捉し、酸化ストレスを軽減することにより、細胞を損傷から保護します . この化合物は、細胞代謝に関与する乳酸脱水素酵素も阻害します . さらに、シビリコース A5 は、炎症と神経保護に関与するさまざまなシグナル伝達経路を調節することが示されています .
類似の化合物との比較
シビリコース A5 は、フェニルプロペノイルスクロースとして知られる一群の化合物の一部です。 類似の化合物には以下が含まれます。
シビリコース A6: 同様の抗酸化特性を持つ別のオリゴ糖エステル.
3,6'-ジシナポイルスクロース: 神経保護効果で知られています.
テヌイフォリサイド A: 抗炎症作用と神経保護作用を示します.
3,4,5-トリメトキシ桂皮酸: さまざまな病気における潜在的な治療効果について研究されています.
シビリコース A5 は、その特定の構造と強力な抗酸化作用のために独特であり、研究と治療用途にとって貴重な化合物となっています .
生化学分析
Biochemical Properties
Sibiricose A5 plays a significant role in biochemical reactions due to its potent antioxidant activity. It acts as a lactate dehydrogenase inhibitor, which is crucial in the glycolytic pathway. By inhibiting lactate dehydrogenase, this compound can reduce the conversion of pyruvate to lactate, thereby influencing cellular metabolism . Additionally, this compound interacts with various proteins and enzymes, displaying antidepressant-like actions and activity against Alzheimer’s disease .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antioxidant properties help protect cells from oxidative stress, which can damage cellular components such as DNA, proteins, and lipids . This compound also exhibits neuroprotective effects, which are beneficial in preventing neurodegenerative diseases like Alzheimer’s disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits lactate dehydrogenase, reducing lactate production and altering cellular metabolism . This compound also modulates gene expression by influencing transcription factors and signaling pathways involved in oxidative stress response and inflammation . These interactions contribute to its antidepressant and neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at -20°C, but its stability and activity can degrade over extended periods or under different storage conditions . Long-term studies have shown that this compound maintains its antioxidant and neuroprotective properties, although its efficacy may decrease with prolonged exposure to environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antioxidant and neuroprotective activities without significant adverse effects . At higher doses, this compound may cause toxicity or adverse effects, such as liver damage or gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glycolytic pathway, where it inhibits lactate dehydrogenase . It also interacts with enzymes and cofactors involved in oxidative stress response and inflammation . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound tends to accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles, such as mitochondria, where it can modulate oxidative stress and energy metabolism . Post-translational modifications and targeting signals play a role in its subcellular localization, ensuring that this compound reaches its site of action .
準備方法
合成経路と反応条件
シビリコース A5 は、通常、抽出と分離技術によって調製されます。 ゲンノショウコ(Polygala tenuifolia)の根は最初に粉砕され、メタノールやエタノールなどの溶媒を使用して抽出されます . 抽出物はその後ろ過および濃縮されます。 純粋な化合物は、脱色および結晶化プロセスによって単離されます .
工業生産方法
工業的な環境では、シビリコース A5 の調製には、大規模な抽出と精製プロセスが関与します。 ゲンノショウコ(Polygala tenuifolia)の根はバルクで処理され、抽出は工業グレードの溶媒を使用して行われます。 抽出物はその後、ろ過、濃縮、結晶化などのさまざまな精製工程を経て、高純度のシビリコース A5 を得ます .
化学反応の分析
反応の種類
シビリコース A5 は、酸化、還元、置換反応など、さまざまな化学反応を起こします . これらの反応は、化合物の構造を改変し、その生物活性を高めるために不可欠です。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、制御された条件下でシビリコース A5 を酸化するために使用されます.
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、化合物中の特定の官能基を還元するために使用されます.
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、シビリコース A5 の酸化は、さまざまな酸化された誘導体の形成につながる可能性があり、還元は官能基が変化した化合物の還元形をもたらす可能性があります .
科学研究への応用
シビリコース A5 は、以下を含む幅広い科学研究への応用を持っています。
科学的研究の応用
Sibiricose A5 has a wide range of scientific research applications, including:
類似化合物との比較
Sibiricose A5 is part of a group of compounds known as phenylpropenoyl sucroses. Similar compounds include:
Sibiricose A6: Another oligosaccharide ester with similar antioxidant properties.
3,6’-Disinapoyl sucrose: Known for its neuroprotective effects.
Tenuifoliside A: Exhibits anti-inflammatory and neuroprotective activities.
3,4,5-Trimethoxycinnamic acid: Has been studied for its potential therapeutic effects in various diseases.
This compound is unique due to its specific structure and potent antioxidant activity, making it a valuable compound for research and therapeutic applications .
特性
IUPAC Name |
[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEADZHVGOCGKH-YQTDNFGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347739 | |
| Record name | Sibiricose A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107912-97-0 | |
| Record name | Sibiricose A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sibiricose A5 and where is it found?
A1: this compound is a phenylpropenoyl sucrose, a type of oligosaccharide ester found in Polygala tenuifolia Willd., also known as Yuan Zhi. This plant has a long history of use in traditional Chinese medicine. [, , ]
Q2: What are the reported pharmacological activities of this compound?
A2: Research suggests that this compound may have potential antidepressant-like effects. [, ] Studies have also explored its potential in improving memory function in models of Alzheimer’s disease. []
Q3: How is this compound absorbed into the body?
A3: Studies using an in vitro rat gut sac model indicate that this compound is absorbed through the intestine, potentially through a combination of active transport and passive paracellular penetration. []
Q4: Can other components of Polygala tenuifolia influence the absorption of this compound?
A4: Yes, research suggests that the co-administration of total saponins from Polygala tenuifolia may enhance the intestinal absorption of this compound. This effect might be linked to the inhibition of P-glycoprotein, a protein involved in drug efflux. []
Q5: Are there analytical methods available to quantify this compound in biological samples?
A5: Yes, researchers have developed and validated ultra-fast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) methods to measure this compound concentrations in rat plasma. This enables pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion. [, ]
Q6: Have there been any studies on the pharmacokinetics of this compound in different disease models?
A6: A study compared the pharmacokinetic profiles of this compound and other bioactive components of Kai-Xin-San, a traditional Chinese medicine formula containing Polygala tenuifolia, in normal rats versus rats with Alzheimer's disease. The study found significant differences in the pharmacokinetic parameters of some components between the two groups, highlighting the potential impact of disease states on drug disposition. []
Q7: Has the bioavailability of this compound been investigated?
A7: Yes, a study using a rat model reported the absolute bioavailability of this compound to be 3.25% after oral administration. []
Q8: Are there any known structural analogs of this compound?
A8: Yes, Sibiricose A6 and 3,6′-disinapoyl sucrose are structurally similar phenylpropenoyl sucroses found alongside this compound in Polygala tenuifolia. These compounds also exhibit pharmacological activities and have been included in pharmacokinetic and bioavailability studies. [, ]
Q9: What is the structural characterization of this compound?
A9: While the exact molecular formula and weight can vary slightly depending on the specific salt form or isomer, studies have employed techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to elucidate its structure. [, ]
Q10: Are there any known methods for the isolation and purification of this compound from Polygala tenuifolia?
A10: Researchers have successfully used various chromatographic techniques for isolation and purification, including silica gel column chromatography, Sephadex LH-20 gel column chromatography, and High-Performance Liquid Chromatography (HPLC). [] A study also demonstrated the efficiency of a hyphenated strategy using microwave-assisted extraction coupled with countercurrent chromatography for isolating this compound and other target compounds from Polygala tenuifolia. []
Q11: Have there been any studies on the chemical differences between different varieties of Polygala tenuifolia regarding this compound content?
A11: Yes, a metabolomics study utilizing UPLC/Q-TOF MS analyzed the chemical variations among three different varieties of Polygala tenuifolia. The study revealed that the relative content of this compound differed significantly across these varieties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



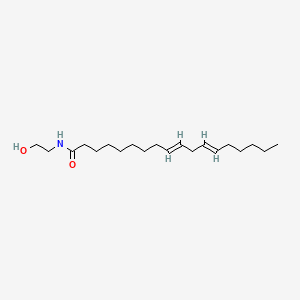
![1-Mesityl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B1181134.png)
